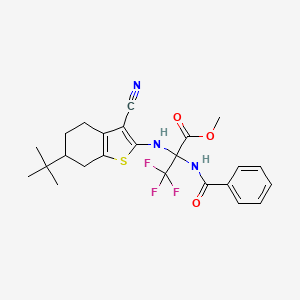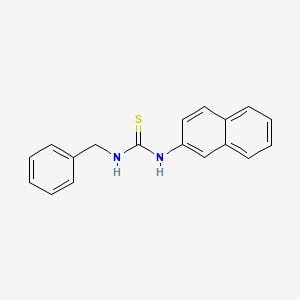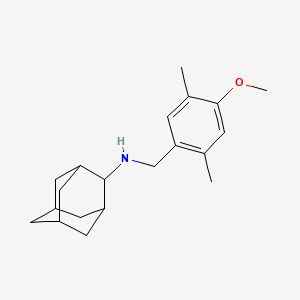
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine, also known as Clomazone, is a selective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It belongs to the triazinone family of herbicides and is known for its high efficacy and low toxicity.
Wirkmechanismus
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the accumulation of toxic levels of reactive oxygen species, causing damage to the plant cells and ultimately leading to the death of the plant. 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is selective in its mode of action, targeting only plants that are actively growing and not affecting non-target organisms.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the body and excreted in the urine. However, there have been reports of some adverse effects, such as skin irritation and eye irritation, in individuals who have been exposed to high levels of 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mode of action. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are some limitations to its use in lab experiments. 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine can be toxic to some plants at high concentrations, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine. One area of interest is in the development of new formulations of 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine that are more effective and have lower environmental impact. Another area of research is in the study of 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine's potential use in the treatment of certain diseases, such as cancer. Additionally, there is a need for further research into the potential impact of 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine on non-target organisms and the environment. Overall, 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is a useful tool for studying plant physiology and ecology, and there is potential for further research to expand its applications.
Synthesemethoden
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with nitric acid, followed by cyclization with cyanogen chloride. The resulting product is then treated with sodium hydroxide to yield 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine. The synthesis of 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is a well-established process and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including some that are resistant to other herbicides. 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is also used in combination with other herbicides to increase their efficacy. In addition to its herbicidal properties, 5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine has been studied for its potential use in other applications, such as in the treatment of certain diseases.
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-7-1-3-8(4-2-7)14-5-11-9(12-6-14)13-15(16)17/h1-4H,5-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMBZACCPRGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-(4-chloro-3-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6012091.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6012111.png)

![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)


![{3-(2,4-difluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6012139.png)